3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole
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Overview
Description
3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole is a complex organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its unique molecular structure, which includes a triazine core, dibenzofuran, and carbazole moieties. These structural features contribute to its excellent photophysical properties, making it a valuable material in the field of optoelectronics .
Preparation Methods
The synthesis of 3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazine core: This step involves the reaction of cyanuric chloride with aniline derivatives to form the triazine ring.
Attachment of the dibenzofuran moiety: The dibenzofuran unit is introduced through a Suzuki coupling reaction, which involves the reaction of a dibenzofuran boronic acid with the triazine core.
Incorporation of the carbazole unit: The final step involves the attachment of the carbazole moiety through a Buchwald-Hartwig amination reaction
Industrial production methods for this compound are similar but often optimized for large-scale synthesis, ensuring high yield and purity. These methods may involve the use of automated reactors and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other functional groups
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .
Scientific Research Applications
3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole has several scientific research applications, including:
Organic Electronics: It is widely used as a host material in OLEDs due to its high triplet energy and excellent charge transport properties. .
Photovoltaics: The compound’s photophysical properties make it a potential candidate for use in organic photovoltaic cells, where it can serve as an electron donor or acceptor material
Sensors: Its ability to undergo various chemical reactions makes it useful in the development of chemical sensors for detecting specific analytes
Mechanism of Action
The mechanism of action of 3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole in OLEDs involves the following steps:
Charge Injection: Electrons and holes are injected into the compound from the electrodes.
Charge Transport: The compound facilitates the transport of these charges through its conjugated structure.
Exciton Formation: Electrons and holes recombine to form excitons, which are excited states of the molecule.
Emission: The excitons decay radiatively, emitting light in the process
Molecular targets and pathways involved include the interaction of the compound with other materials in the OLED stack, such as electron transport layers and hole transport layers, to achieve efficient charge recombination and light emission .
Comparison with Similar Compounds
Similar compounds to 3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole include:
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: This compound has a similar structure but lacks the dibenzofuran moiety, which affects its photophysical properties.
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9,9’-spirobifluorene: This compound includes a spirobifluorene unit instead of the dibenzofuran, leading to different charge transport characteristics.
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylcarbazole: This compound has a simpler structure and is used in similar applications but with different efficiency and stability profiles
The uniqueness of this compound lies in its combination of the triazine, dibenzofuran, and carbazole moieties, which provide a balance of high triplet energy, good charge transport, and excellent thermal stability .
Properties
Molecular Formula |
C45H28N4O |
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Molecular Weight |
640.7 g/mol |
IUPAC Name |
3-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C45H28N4O/c1-4-13-29(14-5-1)43-46-44(30-15-6-2-7-16-30)48-45(47-43)35-20-12-22-41-42(35)37-28-32(24-26-40(37)50-41)31-23-25-39-36(27-31)34-19-10-11-21-38(34)49(39)33-17-8-3-9-18-33/h1-28H |
InChI Key |
KFAXKWRCSUWNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C4C(=CC=C3)OC5=C4C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
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